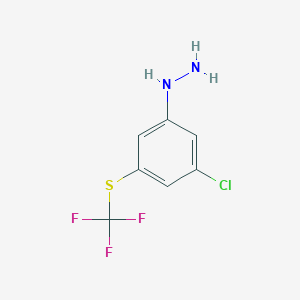
1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is a chemical compound that features a phenyl ring substituted with a chlorine atom, a trifluoromethylthio group, and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-chloro-5-(trifluoromethylthio)aniline with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
3-Chloro-5-(trifluoromethylthio)aniline+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography may be employed.
化学反応の分析
Types of Reactions
1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets.
類似化合物との比較
Similar Compounds
1-(3-Chloro-5-(trifluoromethylthio)phenyl)amine: Similar structure but lacks the hydrazine moiety.
3-Chloro-5-(trifluoromethylthio)aniline: Precursor in the synthesis of the target compound.
1-(3-Chloro-5-(trifluoromethylthio)phenyl)azo compounds: Oxidized derivatives of the target compound.
Uniqueness
1-(3-Chloro-5-(trifluoromethylthio)phenyl)hydrazine is unique due to the presence of both the hydrazine and trifluoromethylthio groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H6ClF3N2S |
|---|---|
分子量 |
242.65 g/mol |
IUPAC名 |
[3-chloro-5-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6ClF3N2S/c8-4-1-5(13-12)3-6(2-4)14-7(9,10)11/h1-3,13H,12H2 |
InChIキー |
BHXIILXKSHEKFJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1SC(F)(F)F)Cl)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


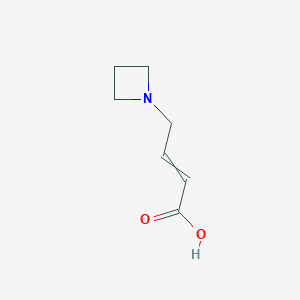
![N-(4,5-dimethylisoxazol-3-yl)-2'-(ethoxymethyl)-4'-(hydroxymethyl)-N-(methoxymethyl)-[1,1'-biphenyl]-2-sulfonamide](/img/structure/B14057630.png)
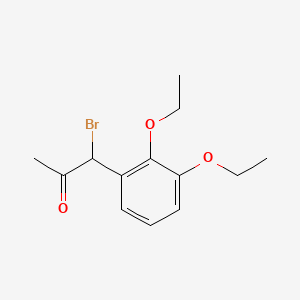
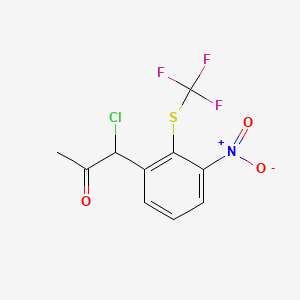
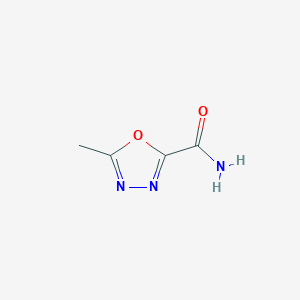

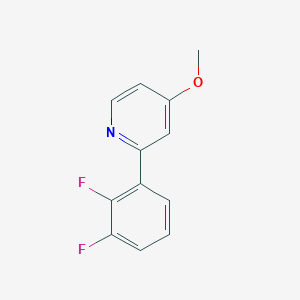
![2-Methyl-2,5,8-triazaspiro[3.5]nonane oxalate](/img/structure/B14057675.png)
![Methyl 2-[4-[[2-(aminocarbonyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B14057681.png)

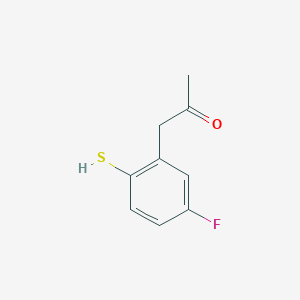
![7-Methyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14057715.png)
![[(4R)-3-benzoyloxy-4-fluoro-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B14057720.png)

